

Application Notes and Protocols: Synthesis of Lithium Triethylborohydride (Superhydride®) from Triethylborane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylborane*

Cat. No.: *B153662*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium triethylborohydride, commonly known by its trade name Superhydride®, is a powerful and highly versatile reducing agent in organic synthesis.^[1] It is significantly more reactive than common hydride reagents such as sodium borohydride and lithium aluminum hydride, enabling the reduction of a wide range of functional groups, including sterically hindered substrates.^[1] This document provides detailed application notes and protocols for the laboratory-scale synthesis of lithium triethylborohydride from its precursor, **triethylborane**.

Chemical Reaction: $\text{LiH} + \text{B}(\text{C}_2\text{H}_5)_3 \rightarrow \text{LiBH}(\text{C}_2\text{H}_5)_3$

Reagents and Materials

Reagent/Material	Grade	Supplier Example	Notes
Triethylborane (B(C ₂ H ₅) ₃)	1.0 M in THF	Sigma-Aldrich	Pyrophoric. Handle under inert atmosphere.
Lithium Hydride (LiH)	95% powder	Sigma-Aldrich	Finely divided powder is recommended. Handle in a glovebox.
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%	Sigma-Aldrich	Inhibitor-free. Should be freshly distilled from sodium/benzophenone under an inert atmosphere.
Argon or Nitrogen Gas	High purity (≥99.998%)	Local supplier	For maintaining an inert atmosphere.
Glycerol	ACS reagent	Sigma-Aldrich	For determination of concentration.
Water	Deionized	In-house	For determination of concentration and quenching.
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	ACS reagent	Sigma-Aldrich	For drying.
Celite® 545	N/A	Sigma-Aldrich	Optional, as a filter aid.

Safety Precautions

WARNING: **Triethylborane** is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. Lithium triethylborohydride is highly reactive and will react violently with water and protic solvents, releasing flammable hydrogen gas. All procedures must be carried out by trained personnel under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

- Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) at all times.
- Inert Atmosphere: All glassware must be oven-dried (≥ 120 °C) for several hours and cooled under a stream of inert gas before use. All transfers of pyrophoric or air-sensitive reagents must be performed using gas-tight syringes or cannulas.
- Quenching: Have a container of dry sand or powdered lime readily available to smother any small fires. Do not use a water or carbon dioxide fire extinguisher on fires involving **triethylborane** or metal hydrides.
- Waste Disposal: All waste containing residual **triethylborane** or lithium triethylborohydride must be quenched carefully and disposed of according to institutional safety guidelines. A common method for quenching small amounts is the slow addition of isopropanol, followed by methanol, and then water, all at low temperature (e.g., 0 °C).

Synthesis of Lithium Triethylborohydride

This protocol describes the synthesis of a ~1.0 M solution of lithium triethylborohydride in THF.

Quantitative Data

Parameter	Value	Notes
Molar Ratio (LiH:B(C ₂ H ₅) ₃)	~1.1 : 1.0	A slight excess of lithium hydride is used to ensure complete conversion of the triethylborane. A "moderate excess" is often cited in the literature.
Reaction Temperature	25 °C (stirring), then 65-70 °C (reflux)	The initial reaction is carried out at room temperature, followed by a period of reflux to drive the reaction to completion.
Reaction Time	24 hours at 25 °C, then 2-3 hours at reflux	The long reaction time at room temperature allows for the slow reaction of the solid LiH with the dissolved triethylborane.
Solvent	Anhydrous Tetrahydrofuran (THF)	The solvent must be strictly anhydrous.
Expected Yield	Quantitative (>99%)	The reaction proceeds to completion, and the yield is typically assumed to be quantitative based on the limiting reagent (triethylborane).[2]
Final Concentration	~1.0 M	The final concentration will depend on the initial concentration of triethylborane and the amount of solvent used. It must be determined by titration.

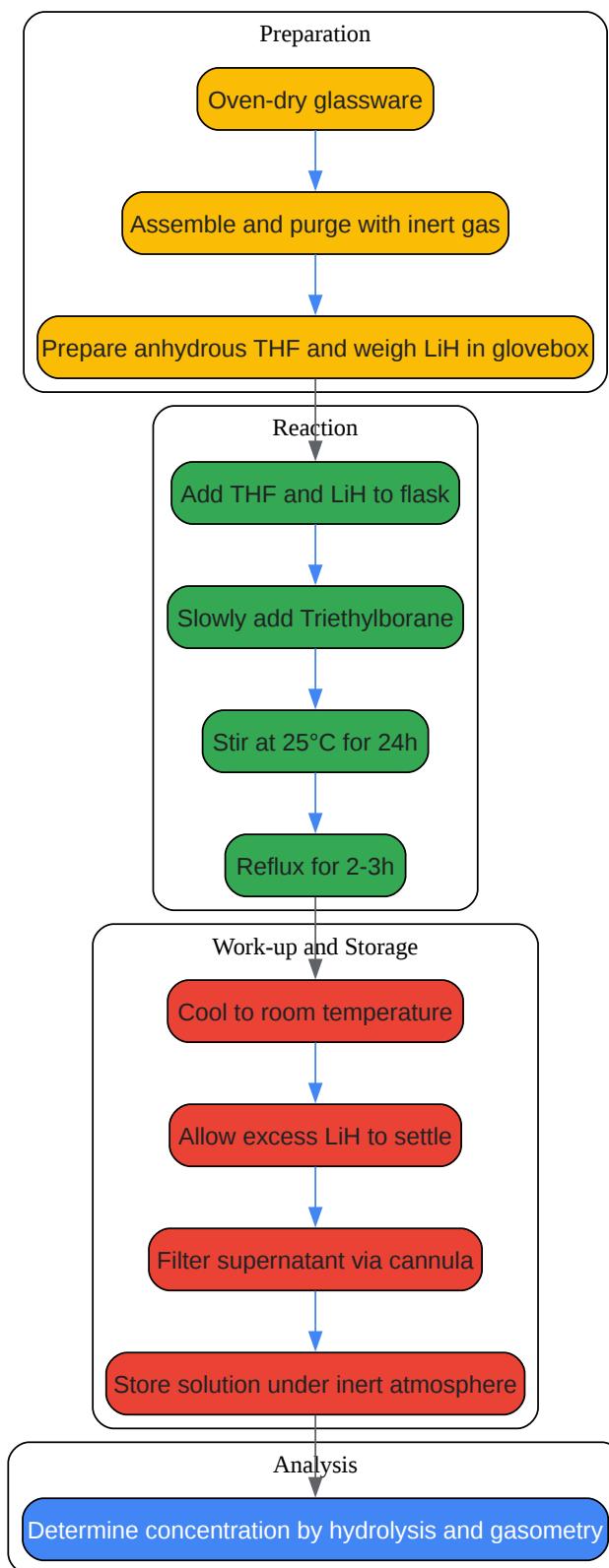
Experimental Protocol

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet/outlet connected to a bubbler, and a rubber septum. Purge the entire apparatus with inert gas for at least 30 minutes.
- Charging the Flask: In a glovebox, weigh the finely divided lithium hydride (1.1 equivalents) and add it to the reaction flask. Seal the flask before removing it from the glovebox.
- Addition of Reagents: Under a positive pressure of inert gas, add anhydrous THF to the flask via a cannula or syringe to achieve the desired final concentration (e.g., to make a 1.0 M solution). Begin vigorous stirring.
- Slowly add the **triethylborane** solution (1.0 equivalent) to the stirred suspension of lithium hydride at room temperature (25 °C) via a gas-tight syringe.
- Reaction: Stir the reaction mixture at 25 °C for 24 hours.
- After 24 hours, heat the mixture to reflux (approximately 65-70 °C) and maintain reflux for 2-3 hours.
- Work-up and Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Let the excess lithium hydride settle to the bottom of the flask.
 - To obtain a clear solution, the product can be purified by filtration under an inert atmosphere. This is best accomplished using a cannula fitted with a filter tip (e.g., a small plug of glass wool or a commercially available cannula filter) to transfer the supernatant to a clean, dry, and inerted storage flask (e.g., a Schlenk flask). Alternatively, a Schlenk filtration setup can be used.
- Storage: The resulting clear, colorless to pale yellow solution of lithium triethylborohydride in THF is stable indefinitely when stored under a positive pressure of an inert gas at room temperature.^[2]

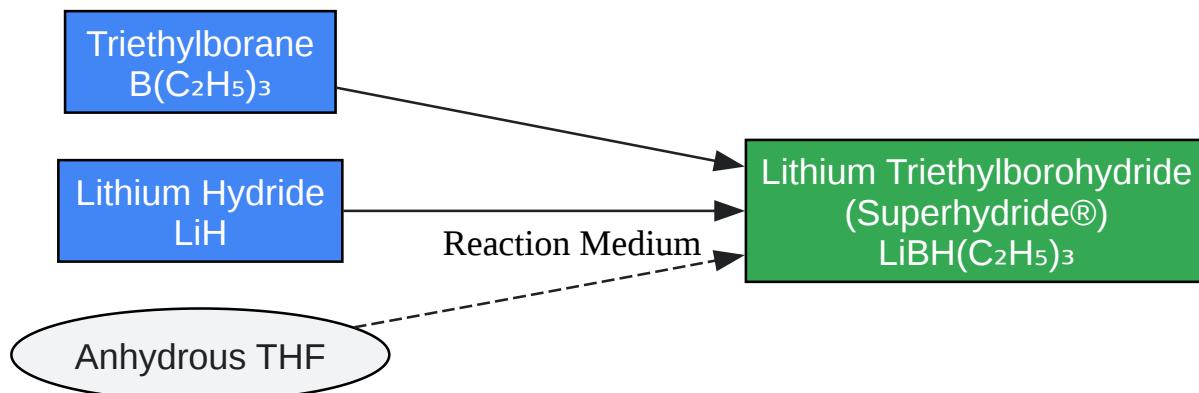
Determination of Lithium Triethylborohydride Concentration

The concentration of the prepared Superhydride® solution must be accurately determined before use. This is achieved by hydrolyzing a known volume of the solution and measuring the amount of hydrogen gas evolved.

Quantitative Data for Titration


Parameter	Value	Notes
Hydrolysis Reagent	1:1:1 mixture of water:glycerol:THF	The glycerol is included to aid in the solubility of the reagents.
Reaction	$\text{LiBH}(\text{C}_2\text{H}_5)_3 + \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{B}(\text{C}_2\text{H}_5)_3 + \text{H}_2$	Each mole of Superhydride® evolves one mole of hydrogen gas.
Measurement Method	Gas burette or similar gasometric apparatus	Allows for the precise measurement of the evolved gas volume.

Titration Protocol


- Setup: Assemble a gas-measuring apparatus (e.g., a gas burette connected to a reaction flask with a septum-sealed side arm). The apparatus should be purged with an inert gas.
- Preparation: Prepare a hydrolysis mixture of 1:1:1 water:glycerol:THF.
- Sample Preparation: Using a calibrated gas-tight syringe, carefully withdraw a precise volume (e.g., 1.00 mL) of the lithium triethylborohydride solution from the storage flask under an inert atmosphere.
- Titration: Inject the aliquot of the Superhydride® solution into the reaction flask of the gasometric apparatus, which contains a stir bar and is under an inert atmosphere.
- Slowly add an excess of the hydrolysis mixture to the reaction flask while stirring. The evolution of hydrogen gas will begin immediately.

- Measurement: Continue stirring until the gas evolution ceases. Measure the volume of hydrogen gas produced using the gas burette.
- Calculation: Calculate the molarity of the lithium triethylborohydride solution using the ideal gas law (or by correcting for temperature and pressure) and the stoichiometry of the reaction (1 mole of H₂ per mole of LiBH(C₂H₅)₃).

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of lithium triethylborohydride.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the formation of Superhydride®.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]
- 2. US7288236B2 - Process for the preparation of lithium borohydride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Lithium Triethylborohydride (Superhydride®) from Triethylborane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153662#triethylborane-as-a-precursor-for-lithium-triethylborohydride-superhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com